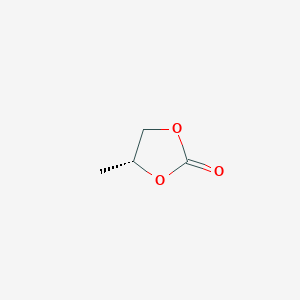

(R)-(+)-Propylene carbonate

概述

描述

(R)-(+)-Propylene carbonate (CAS: 16606-55-6) is a chiral cyclic carbonate ester with the molecular formula C₄H₆O₃ and a molecular weight of 102.09 g/mol. It is the R-enantiomer of propylene carbonate, characterized by a five-membered ring structure containing a carbonate group and a methyl substituent. Key properties include:

- Boiling Point: 240–242°C

- Density: 1.189–1.204 g/mL at 20°C

- Optical Purity: >95% enantiomeric excess (ee)

- Applications: Asymmetric synthesis, lithium-ion battery electrolytes, pharmaceutical intermediates (e.g., Tenofovir for HIV treatment), and polar solvents in cosmetics and electronics .

Its chirality makes it critical in enantioselective reactions, while its high dielectric constant (64 at 25°C) and low toxicity enhance its utility in green chemistry and industrial processes .

准备方法

Enzymatic Resolution of Racemic Propylene Oxide

Hydrolytic Kinetic Resolution Using Epoxide Hydrolases

The enzymatic resolution of racemic propylene oxide (PO) via epoxide hydrolases represents a cornerstone in producing enantiomerically pure (R)-propylene oxide, which is subsequently converted to (R)-propylene carbonate. The patent CN102391239A outlines a method where propylene oxide is mixed with epoxide hydrolase ECU1040 (CGMCC No. 1292) and water at 0–5°C for 10–40 hours . This hydrolyzes the (S)-enantiomer, leaving (R)-propylene oxide with >99% enantiomeric excess (e.e.). Key parameters include:

-

Enzyme-to-substrate ratio : 0.005–0.02:1 (w/w)

-

Reaction time : 10–40 hours

-

Temperature : 0–5°C

After distillation, the (R)-propylene oxide is reacted with CO₂ under atmospheric pressure using quinine and organic amines (e.g., triethylamine) as catalysts, achieving 70–85% yield .

Catalytic Cycloaddition of CO₂ to Epoxides

Gallosilicate Zeolite-Catalyzed Synthesis

Recent advancements utilize gallosilicate zeolites (Ga-Silicate-1) for direct CO₂ cycloaddition to propylene oxide. As reported in GPS-2020-0048, Ga-Silicate-1 calcined at 500°C exhibits a surface area of 96.1 m²/g and achieves 70.8% conversion with 81.3% selectivity toward (R)-propylene carbonate under mild conditions (75°C, 0.55 MPa CO₂) . Comparative data:

| Calcination Temp. (°C) | Surface Area (m²/g) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| 350 | 89.4 | 58.2 | 75.6 |

| 500 | 96.1 | 70.8 | 81.3 |

| 550 | 103.8 | 20.6 | 58.9 |

The decline in performance at 550°C is attributed to gallium leaching, underscoring the role of Ga³⁺ sites in activating CO₂ .

Quaternary Ammonium Salt Catalysts

DE102006044519A1 discloses a method using quaternary ammonium salts (e.g., tetrabutylammonium bromide) with ZnCl₂ co-catalysts in acetonitrile at 80°C. This system achieves 95% yield of propylene carbonate, though enantioselectivity requires chiral modifiers .

Chemoenzymatic Synthesis via Chiral Alcohol Intermediates

Enzymatic Reduction of Prochiral Ketones

An alternative route involves enantioselective reduction of O-substituted hydroxyacetones using alcohol dehydrogenases. The intermediate (R)-3-chloro-1,2-propanediol is cyclized with CO₂ under acidic conditions (p-toluenesulfonic acid, 60°C), yielding (R)-propylene carbonate with 80% efficiency and 99.18% e.e. .

Solvent and Catalyst Optimization

Critical factors for high enantiopurity:

-

Catalyst loading : 0.3–3.0% (w/w) quinine relative to (R)-PO .

-

Organic amines : Triethylamine (1–10% w/w) mitigates CO₂ mass transfer limitations .

Comparative Analysis of Industrial Methods

| Method | Yield (%) | e.e. (%) | Pressure | Catalyst Cost | Scalability |

|---|---|---|---|---|---|

| Enzymatic Resolution | 70–85 | >99 | Atmospheric | Moderate | High |

| Ga-Silicate-1 | 70.8 | Racemic | 0.55 MPa | Low | Moderate |

| Chemoenzymatic | 80 | 99.18 | Atmospheric | High | Low |

The enzymatic route remains preferred for pharmaceutical applications due to its unmatched enantioselectivity, despite higher catalyst costs. In contrast, zeolite-based methods offer economical bulk synthesis for non-chiral uses.

Mechanistic Insights and Reaction Engineering

Role of Quinine in Stereochemical Control

Quinine acts as a chiral inducer during CO₂ insertion, forming a transient ion pair with (R)-propylene oxide. This aligns the epoxide oxygen for nucleophilic attack by CO₂, ensuring retention of configuration .

化学反应分析

Types of Reactions: ®-(+)-Propylene carbonate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, ®-(+)-propylene carbonate can hydrolyze to form propylene glycol and carbon dioxide.

Transesterification: This reaction involves the exchange of ester groups between ®-(+)-propylene carbonate and alcohols, leading to the formation of new esters and carbonates.

Polymerization: ®-(+)-Propylene carbonate can polymerize to form polycarbonates, which are used in the production of plastics and resins.

Common Reagents and Conditions:

Hydrolysis: Water and acidic or basic catalysts (e.g., sulfuric acid or sodium hydroxide) are commonly used.

Transesterification: Alcohols (e.g., methanol, ethanol) and catalysts such as sodium methoxide or potassium hydroxide are employed.

Polymerization: Catalysts like zinc chloride or tin compounds are used under controlled temperature and pressure conditions.

Major Products Formed:

Hydrolysis: Propylene glycol and carbon dioxide.

Transesterification: New esters and carbonates.

Polymerization: Polycarbonates.

科学研究应用

2.1. Biodegradable Polymers

One of the most promising applications of (R)-(+)-propylene carbonate is in the development of biodegradable polymers like poly(propylene carbonate) (PPC). PPC has been extensively researched for its potential in medical applications due to its biocompatibility and tunable biodegradability. It has been utilized in:

- Drug Delivery Systems : PPC-based materials serve as carriers for controlled drug release, enhancing therapeutic efficacy while minimizing side effects .

- Tissue Engineering : The material's properties allow for the creation of scaffolds that support cell growth and tissue regeneration .

- Medical Devices : Applications include surgical gowns, masks, and wound dressings that benefit from PPC's biodegradability and non-toxic degradation products .

2.2. Electrolytes in Batteries

This compound is frequently employed as a solvent in electrolytes for lithium batteries. Its high dielectric constant (64) contributes to effective solvation of lithium ions, improving conductivity. However, it is important to note that while it enhances performance in certain battery applications, it can be detrimental when used with graphite anodes due to possible degradation .

3.1. Solvent Use

As a polar aprotic solvent, this compound is utilized in various industrial processes:

- Paints and Coatings : It improves flow and leveling properties, enhancing the application quality of paints and coatings .

- Cosmetics : It acts as a viscosity modifier in creams and lotions, ensuring uniform consistency and stability .

- Adhesives : The compound enhances adhesive performance by improving wetting properties .

3.2. Environmental Applications

This compound has been investigated for its effectiveness in CO2 capture processes, where it serves as a solvent for the removal of carbon dioxide from natural gas streams . This application aligns with sustainability goals by facilitating carbon management.

4.1. Biomedical Applications

A study highlighted the use of PPC-based biomaterials in drug delivery systems where controlled release was achieved through modifications to the polymer structure. This research demonstrated that varying the molecular weight and composition of PPC could significantly influence drug release profiles, making it suitable for various therapeutic applications .

4.2. Battery Performance

Research conducted on lithium-ion batteries using this compound as part of the electrolyte formulation showed improved cycle stability compared to traditional solvents. The study concluded that while it enhances ionic conductivity, careful consideration must be given to its interactions with other battery components to prevent degradation .

作用机制

The mechanism of action of ®-(+)-propylene carbonate primarily involves its role as a solvent. Its high polarity allows it to dissolve a wide range of compounds, facilitating chemical reactions and processes. In lithium-ion batteries, ®-(+)-propylene carbonate acts as an electrolyte solvent, enhancing the conductivity and stability of the electrolyte solution. Its molecular structure allows it to interact with various molecular targets and pathways, promoting efficient ion transport and chemical stability.

相似化合物的比较

Ethylene Carbonate

Molecular Formula : C₃H₄O₃ | Molecular Weight : 88.06 g/mol

| Property | (R)-(+)-Propylene Carbonate | Ethylene Carbonate |

|---|---|---|

| Boiling Point (°C) | 240–242 | 248 |

| Density (g/cm³, 20°C) | 1.189–1.204 | 1.321 |

| Water Solubility | 21% (w/w) | 36% (w/w) |

| Dielectric Constant | 64 (25°C) | 89 (40°C) |

| Key Applications | Pharmaceuticals, batteries | Battery electrolytes, polymer synthesis |

Key Differences :

- Ethylene carbonate has higher polarity and boiling point due to its smaller, symmetrical structure, making it superior in lithium-ion battery electrolytes .

- This compound’s chirality enables asymmetric synthesis, while ethylene carbonate is achiral .

Glycerol Carbonate

Molecular Formula : C₄H₆O₄ | Molecular Weight : 118.09 g/mol

| Property | This compound | Glycerol Carbonate |

|---|---|---|

| Boiling Point (°C) | 240–242 | 260 (decomposes) |

| Density (g/cm³, 20°C) | 1.189–1.204 | 1.400 |

| Water Solubility | 21% (w/w) | Miscible |

| Key Applications | Solvents, asymmetric synthesis | Biodegradable polymers, green chemistry |

Key Differences :

- Glycerol carbonate’s additional hydroxyl group enhances hydrophilicity and biodegradability, favoring eco-friendly polymer production .

- This compound’s lower viscosity (2.4 cP at 25°C) makes it preferable in solvent applications .

(S)-(−)-Propylene Carbonate

Molecular Formula : C₄H₆O₃ | Molecular Weight : 102.09 g/mol

| Property | This compound | (S)-(−)-Propylene Carbonate |

|---|---|---|

| Optical Rotation | +14.5° (neat) | −14.5° (neat) |

| Applications | Tenofovir synthesis | Opposite enantioselectivity in reactions |

Key Differences :

- The enantiomers exhibit mirror-image properties, critical for producing chiral pharmaceuticals like Tenofovir .

生物活性

(R)-(+)-Propylene carbonate (PC) is a chiral cyclic carbonate ester with significant applications in various fields, including pharmaceuticals, cosmetics, and as a solvent. This article focuses on its biological activity, highlighting its safety profile, potential therapeutic uses, and the mechanisms underlying its effects.

This compound is synthesized primarily from propylene glycol through carbonation processes. The compound exhibits a polar aprotic nature, making it an effective solvent for various organic reactions. Its structure includes a carbonate group that contributes to its unique properties and biological interactions.

Safety Profile

The safety assessment of propylene carbonate has been extensively studied. According to the Cosmetic Ingredient Review (CIR), propylene carbonate is generally recognized as safe when used in concentrations up to 20% in cosmetic formulations. However, at higher concentrations or undiluted forms, it can cause moderate skin irritation and has shown potential for mild toxicity in animal studies.

Table 1: Summary of Toxicity Studies

Biocompatibility and Biodegradability

Research indicates that propylene carbonate exhibits favorable biocompatibility and biodegradability characteristics. It is utilized in biodegradable polymer formulations, such as poly(propylene carbonate) (PPC), which has shown potential for medical applications due to its compatibility with biological tissues and its ability to degrade into non-toxic products.

Pharmacological Applications

- Solvent for Drug Formulations : PC's polar aprotic nature allows it to dissolve a wide range of pharmaceutical compounds, making it an ideal solvent in drug formulations.

- Potential Antimicrobial Agent : Some studies suggest that propylene carbonate may possess antimicrobial properties, although further research is needed to elucidate the mechanisms involved.

Case Study 1: Use in Cosmetics

A study assessing the use of propylene carbonate in cosmetic formulations found that it was well-tolerated by human skin at concentrations below 20%. The study noted that while higher concentrations could lead to irritation, the overall safety profile supports its use as a solvent and carrier for active ingredients .

Case Study 2: Biodegradable Polymers

Research on poly(propylene carbonate) demonstrated its effectiveness as a biodegradable material for drug delivery systems. The study highlighted PPC's ability to encapsulate drugs effectively while maintaining biocompatibility with human cells, suggesting potential applications in controlled release formulations .

The biological activity of this compound can be attributed to several mechanisms:

- Solvent Properties : As a solvent, PC enhances the solubility of hydrophobic drugs, facilitating their absorption and bioavailability.

- Cell Membrane Interaction : PC may interact with cell membranes due to its polar nature, potentially influencing cellular uptake mechanisms.

- Biodegradation Pathways : Upon degradation, PC breaks down into non-toxic byproducts such as carbon dioxide and alcohols, which are readily metabolized by biological systems.

常见问题

Basic Research Questions

Q. How can enantiomeric purity of (R)-(+)-propylene carbonate be determined experimentally, and what analytical methods are most reliable?

- Methodology : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralcel® columns). For GC, compare retention times against racemic mixtures or (S)-enantiomer standards. Optical purity >95% ee can be confirmed via polarimetry by comparing specific rotation values with literature data .

- Data Interpretation : A purity <96% (GC) may indicate residual solvents or byproducts; verify via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

Q. What factors influence the stability of this compound in acidic or alkaline reaction conditions?

- Experimental Design : Conduct stability tests under controlled pH (e.g., 1–14) and temperature (25–100°C). Monitor decomposition via Fourier-transform infrared spectroscopy (FTIR) for CO₂ release or gas chromatography-mass spectrometry (GC-MS) for byproducts like propylene glycol.

- Key Findings : Decomposition accelerates in the presence of metal oxides (e.g., MgO) or salts, reducing thermal stability. Use inert materials (Teflon® or stainless steel) to mitigate corrosion .

Q. How can this compound be synthesized from propylene oxide and CO₂, and what catalysts optimize yield?

- Protocol : Use solvent-free conditions with Ga-Silicate-1 catalysts at 120–150°C and 1–3 MPa CO₂ pressure. Monitor reaction kinetics via in situ FTIR or Raman spectroscopy.

- Optimization : Catalyst loading (2–5 wt%) and CO₂/propylene oxide molar ratios (1:1 to 1:3) significantly affect conversion rates (>90% achievable) .

Advanced Research Questions

Q. What mechanisms explain the asymmetric synthesis of this compound from CO₂, and how do chiral catalysts influence stereoselectivity?

- Mechanistic Insight : Chiral catalysts (e.g., Zn-Co double metal cyanides) activate CO₂ via Lewis acid-base interactions, while enantioselective transition states direct propylene oxide ring-opening. Computational modeling (DFT) can predict stereochemical outcomes .

- Data Contradictions : Some studies report lower enantiomeric excess (ee) in polar solvents due to competitive solvation; validate with solvent-free or low-polarity systems .

Q. How does this compound decompose in lithium-ion battery electrolytes, and what analytical methods detect degradation products?

- Experimental Approach : Simulate battery conditions (e.g., 4.2 V, 60°C) with LiPF₆ salts. Analyze electrolyte degradation via ion chromatography (IC) for PF₆⁻ hydrolysis products (e.g., HF) and GC-MS for alkyl carbonates.

- Key Finding : Water content >20 ppm accelerates decomposition; use Karl Fischer titration to monitor moisture levels. Decomposition follows second-order kinetics: –d[H₂O]/dt = k[H₂O]²[LiPF₆] .

Q. Can machine learning models predict optimal reaction conditions for this compound synthesis in green solvents?

- Methodology : Train models on datasets from solvothermal syntheses (e.g., temperature, solvent polarity, catalyst type). Validate with experimental outcomes (e.g., crystallinity, yield) from bio-based solvents like γ-butyrolactone or dimethyl carbonate.

- Case Study : Bayesian optimization reduced trial runs by 40% in COF synthesis using propylene carbonate as a solvent .

Q. Critical Considerations for Researchers

属性

IUPAC Name |

(4R)-4-methyl-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-3-2-6-4(5)7-3/h3H,2H2,1H3/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOJZAUFBMNUDX-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901301204 | |

| Record name | (4R)-4-Methyl-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16606-55-6 | |

| Record name | (4R)-4-Methyl-1,3-dioxolan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16606-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-4-Methyl-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dioxolan-2-one, 4-methyl-, (4R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。